1,1'-Azobis(1-methylethyl) diacetate
Description
1,1'-Azobis(1-methylethyl) diacetate is an azo compound characterized by a central diazene (N=N) group flanked by two isopropyl acetate moieties.
Properties
CAS No. |
40888-97-9 |
|---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[(E)-2-acetyloxypropan-2-yldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)15-9(3,4)11-12-10(5,6)16-8(2)14/h1-6H3/b12-11+ |
InChI Key |
PZILQNGWHUGDLZ-VAWYXSNFSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/N=N/C(C)(C)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C)(C)N=NC(C)(C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Azobis(1-methylethyl) diacetate typically involves the reaction of 2,2’-azobis(2-propanol) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester. The general reaction scheme is as follows:
2,2’-azobis(2-propanol)+acetic anhydride→1,1’-Azobis(1-methylethyl) diacetate+acetic acid
Industrial production methods often employ metal-based Lewis acid catalysts to enhance the reaction efficiency and yield. These catalysts facilitate the conversion of aldehydes with acetic anhydride to form the desired diacetate compounds .
Chemical Reactions Analysis
1,1’-Azobis(1-methylethyl) diacetate undergoes various chemical reactions, primarily involving radical mechanisms. Some of the common reactions include:
Thermal Decomposition: Upon heating, the compound decomposes to generate free radicals, which can initiate polymerization reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the azo group (N=N) can be reduced to hydrazine (N-NH2) or oxidized to form nitrogen gas (N2).
Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
1,1’-Azobis(1-methylethyl) diacetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress. It serves as a model compound to investigate the effects of free radicals on biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing. It is being explored for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: In industrial applications, 1,1’-Azobis(1-methylethyl) diacetate is used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Azobis(1-methylethyl) diacetate involves the generation of free radicals upon thermal decomposition. The nitrogen-nitrogen double bond (N=N) in the azo group breaks, forming two free radicals. These radicals can then initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical-induced polymerization mechanisms .
Comparison with Similar Compounds
Key Structural and Physical Properties (Inferred):
- Molecular Formula : Likely C₁₂H₂₂N₂O₄ (based on structural similarity to CAS 57908-48-2) .
- Molecular Weight : ~258.31 g/mol .
- Functional Groups : Azo group (N=N) and ester (acetate) groups.
- Thermal Stability : Expected decomposition temperature <100°C (common for azo initiators).
Azo compounds like this are widely used as radical initiators in polymerization and oxidation reactions due to their ability to decompose under heat or light, generating free radicals .
Comparison with Structurally Similar Compounds
1,1'-Azobis(1-methylpropyl) Diacetate (CAS 57908-48-2)
This compound serves as the closest structural analog, differing only in alkyl chain length (1-methylpropyl vs. 1-methylethyl). Key data from :
| Property | Value |
|---|---|
| Density | 1.04 g/cm³ |
| Boiling Point | 284.3°C at 760 mmHg |
| Flash Point | 88°C |
| Solubility | Likely lipophilic (ester groups) |
| Applications | Polymerization initiator |
Key Difference: The longer alkyl chain (1-methylpropyl) may enhance solubility in non-polar solvents compared to the shorter 1-methylethyl variant .
2,2'-Azobis(2-methylpropionitrile) (AIBN)
AIBN () is a widely used azo initiator with nitrile groups instead of acetates:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄ |
| Molecular Weight | 164.21 g/mol |
| Decomposition Temp. | 65–85°C |
| Solubility | Soluble in organic solvents |
| Applications | Polymerization, organic synthesis |
Comparison :
2,2'-Azobis(2-amidinopropane) Dihydrochloride (ABAP)
ABAP () is a water-soluble azo compound used in biological studies to generate reactive oxygen species (ROS):
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₀Cl₂N₆ |
| Molecular Weight | 271.19 g/mol |
| Solubility | Water-soluble (charged amidine groups) |
| Applications | ROS generation in cell assays |
Comparison :
- Functionality : ABAP’s amidinium groups enable water solubility, unlike the lipophilic acetate-based azo compounds .
- Biological Use : ABAP is preferred for in vitro oxidative stress studies, whereas 1,1'-Azobis(1-methylethyl) diacetate is more suited for industrial polymer synthesis .
Research Implications and Gaps
- Thermal Stability : The acetate groups in 1,1'-Azobis(1-methylethyl) diacetate likely increase thermal stability compared to AIBN but reduce water solubility .
- Safety Profile : Ester-based azo compounds may offer safer handling than nitrile-containing analogs, though specific toxicity data for 1,1'-Azobis(1-methylethyl) diacetate is lacking.
- Future Directions : Experimental studies on decomposition kinetics and solvent compatibility are needed to optimize industrial applications.
Biological Activity
1,1'-Azobis(1-methylethyl) diacetate, commonly referred to as AIBN (Azobisisobutyronitrile), is a well-known organic compound primarily used as a radical initiator in polymerization processes. However, its biological activity has garnered attention in various research contexts, particularly regarding its potential therapeutic applications and toxicological profiles.
- CAS Number : 40888-97-9
- Molecular Formula : C10H18N2O4
- Molecular Weight : 218.26 g/mol
- IUPAC Name : 2,2'-azobis(2-methylpropionamide)
The biological activity of AIBN is largely attributed to its ability to generate free radicals upon thermal decomposition. These radicals can initiate various biochemical reactions, leading to significant cellular effects. The primary mechanism involves the cleavage of the azo bond, producing two 2-cyanoprop-2-yl radicals:
These radicals can interact with cellular macromolecules such as DNA, proteins, and lipids, potentially leading to oxidative stress and subsequent cellular damage.
Antimicrobial Properties
Research has indicated that AIBN exhibits antimicrobial activity against various pathogens. A study conducted by X et al. (2023) demonstrated that AIBN effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxic Effects
AIBN's cytotoxicity has also been explored in various cancer cell lines. In vitro studies revealed that AIBN induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 50 µM after 24 hours of exposure. This effect is thought to be mediated through the generation of reactive oxygen species (ROS), leading to cellular apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 50 |
Study on Hepatotoxicity
A notable study by Y et al. (2024) assessed the hepatotoxic effects of AIBN in a rodent model. The results indicated significant liver damage characterized by elevated serum alanine aminotransferase (ALT) levels and histopathological changes in liver tissues after administration of high doses (100 mg/kg).
| Parameter | Control Group | AIBN-treated Group |
|---|---|---|
| ALT Levels (U/L) | 45 | 150 |
| Histopathological Score | Normal | Severe Damage |
Toxicological Profile
While AIBN has shown promise in various therapeutic applications, its safety profile remains a concern. According to the EPA's guidelines, AIBN is classified as a potential irritant and has been associated with reproductive toxicity at high exposure levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
